Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate
Description
Properties
Molecular Formula |
C21H17ClN2O4S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
methyl 4-[[1-[(4-chlorobenzoyl)amino]-2-oxo-2-thiophen-2-ylethyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClN2O4S/c1-28-21(27)14-6-10-16(11-7-14)23-19(18(25)17-3-2-12-29-17)24-20(26)13-4-8-15(22)9-5-13/h2-12,19,23H,1H3,(H,24,26) |
InChI Key |
GADXTULPOWVFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 4-(Aminomethyl)Benzoate
The synthesis begins with methyl 4-(aminomethyl)benzoate, a critical intermediate. As described in US20070149802A1, this compound is prepared via esterification of 4-aminomethylbenzoic acid using methanol in the presence of hydrochloric acid. The reaction proceeds under reflux conditions, with careful pH control (maintained between 9–12) to prevent side reactions. Yields exceeding 85% are achieved when methylene chloride is used as the solvent, facilitating efficient phase separation during workup.
Synthesis of 4-Chlorobenzoyl Chloride
4-Chlorobenzoyl chloride, required for subsequent amide coupling, is synthesized by treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under inert conditions. WO2001023382A1 highlights the use of 5–10 molar equivalents of chlorosulfonic acid in dichloromethane at −70°C to 50°C, yielding the acyl chloride with >90% purity. Catalytic dimethylformamide (DMF) accelerates the reaction, reducing completion time to 2–4 hours.
Amide Bond Formation Strategies
Coupling of Methyl 4-(Aminomethyl)Benzoate with 4-Chlorobenzoyl Chloride
The primary amide bond is formed via nucleophilic acyl substitution. WO2001023382A1 details the reaction of methyl 4-(aminomethyl)benzoate with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) as a base. The protocol involves:
-
Dissolving the amine intermediate in anhydrous dichloromethane.
-
Slow addition of 4-chlorobenzoyl chloride at 0°C.
-
Stirring at room temperature for 12 hours.
The crude product is purified via silica gel chromatography, yielding methyl 4-[(4-chlorobenzoyl)aminomethyl]benzoate at 78–82% efficiency.
Introduction of the Thien-2-Yl Group
The thien-2-yl moiety is introduced through a ketone intermediate. WO2008096121A1 describes the use of 2-thienylglyoxylic acid, which undergoes condensation with the primary amide. Key steps include:
-
Activation of 2-thienylglyoxylic acid with N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Reaction with methyl 4-[(4-chlorobenzoyl)aminomethyl]benzoate in tetrahydrofuran (THF) at −20°C.
-
Quenching with aqueous sodium bicarbonate.
This method achieves a 65–70% yield, with residual DCC removed via filtration.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for amide couplings. However, dichloromethane minimizes side reactions during acyl chloride syntheses. Temperature control is critical: maintaining −20°C during DCC-mediated couplings prevents epimerization, while room temperature suffices for TEA-assisted reactions.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in stoichiometric acylations improves yields by 10–15%, as noted in WO2008096121A1. Similarly, molecular sieves (4Å) reduce hydrolysis of 4-chlorobenzoyl chloride, enhancing conversion efficiency.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for purifying intermediates, with hexane/ethyl acetate (3:1) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is employed for final product purification, achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, benzoate ArH), 7.85 (d, J = 8.4 Hz, 2H, 4-chlorobenzoyl ArH), 7.45–7.35 (m, 3H, thienyl H), 6.95 (d, J = 3.6 Hz, 1H, thienyl H), 4.55 (s, 2H, CH₂NH), 3.90 (s, 3H, OCH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–N stretch).
Yield Comparison Across Methodologies
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate allows it to interact with biological targets involved in cancer cell proliferation and survival.
Case Studies and Research Findings
- In Vitro Anticancer Activity :
- A study published in the Journal of Research in Pharmacy demonstrated that derivatives of thiazolidinone, including compounds similar to this compound, exhibited significant inhibition against various cancer cell lines. For instance, compound 4g showed an inhibition rate of 84.19% against MOLT-4 leukemia cells, indicating strong anticancer properties .
- Mechanism of Action :
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.
Synthesis Overview
The synthetic pathway often includes:
- Formation of Thiazolidinone Derivatives : Initial reactions involve creating thiazolidinone frameworks that serve as the backbone for further modifications.
- Incorporation of Benzoyl Groups : The introduction of benzoyl groups through acylation reactions is crucial for enhancing the compound's pharmacological profile.
Biochemical Interactions
This compound interacts with various biological targets, making it a candidate for further development in therapeutic applications.
Biological Targets
- Enzyme Inhibition :
- Cellular Signaling Pathways :
Mechanism of Action
The mechanism of action of Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Thienyl Advantage : The thienyl moiety may confer unique conformational rigidity and π-stacking capability, absent in phenyl- or methylphenyl-substituted analogs .
- Synthetic Robustness : Lessons from benzothiazine synthesis () suggest that introducing substituents early in the synthesis (e.g., pre-functionalized anthranilic acids) could improve yield and purity for the target compound .
Biological Activity
Molecular Formula
- C : 20
- H : 19
- Cl : 1
- N : 3
- O : 4
- S : 1
Molecular Weight
- Approximately 392.84 g/mol
Structural Characteristics
The compound features a thienyl moiety, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
- Antitumor Activity : Preliminary studies suggest that Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate exhibits cytotoxic effects against various cancer cell lines. The thienyl group may contribute to its ability to interact with DNA or inhibit specific kinases involved in cell proliferation.
- Antimicrobial Properties : The presence of the chlorobenzoyl group is linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes such as proteases or kinases, which play critical roles in cancer progression and microbial resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against breast and lung cancer cells | |
| Antimicrobial | Inhibition of E. coli and S. aureus growth | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
Acylation : React 4-chlorobenzoyl chloride with an aminoethylthiophene intermediate to form the amide linkage.
Esterification : Couple the resulting intermediate with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure compound. Monitor reaction progress via TLC and confirm purity via HPLC .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic protons, amide NH signals, and ester groups. Overlapping peaks may require 2D experiments (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺) and isotopic patterns .
- FT-IR : Identify carbonyl stretches (amide C=O ~1650–1700 cm⁻¹, ester C=O ~1720 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at varying concentrations (1–100 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Binding Studies : Surface plasmon resonance (SPR) to assess interactions with target proteins .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., kinases, proteases). Optimize ligand conformations with density functional theory (DFT) .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and key residues (e.g., hydrogen bonds with catalytic sites) .
- ADMET Prediction : SwissADME or ADMETLab to evaluate pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic Effects in NMR : Variable-temperature NMR (25–80°C) to resolve rotational barriers in amide bonds .
- X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/dichloromethane) and refine structures using SHELXL .
- Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw) .
Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) via Suzuki-Miyaura coupling .
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorobenzoyl moiety to modulate electronic effects .
- Parallel Synthesis : Use automated reactors (e.g., Chemspeed) for high-throughput screening of analogs .
Q. How can mechanistic studies elucidate its enzyme inhibition mode?
- Methodological Answer :
- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Fluorescence Quenching : Monitor tryptophan residues in target enzymes to assess conformational changes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC Method Development : Use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Validate linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and recovery (>90%) .
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
